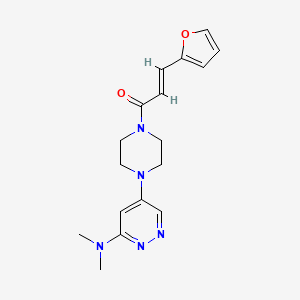

(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (hereafter referred to as the "target compound") is a synthetic α,β-unsaturated ketone (enone) derivative featuring three key structural motifs:

A pyridazine core substituted with a dimethylamino group at the 6-position.

A piperazine ring linked to the pyridazine moiety.

A furan-2-yl group conjugated to the enone system.

Properties

IUPAC Name |

(E)-1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-20(2)16-12-14(13-18-19-16)21-7-9-22(10-8-21)17(23)6-5-15-4-3-11-24-15/h3-6,11-13H,7-10H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHHWTDOEZESNP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazin-3-one Core Formation

The pyridazine ring is constructed via condensation between 3-oxo-2-arylhydrazonopropanals (1) and active methylene compounds (e.g., cyanoacetic acid or p-nitrophenylacetic acid) in acetic anhydride. This one-pot reaction proceeds through an alkylidene intermediate (A) , which cyclizes to form pyridazin-3-ones (3) with excellent yields (82–90%).

Mechanistic Insight :

Introduction of the Dimethylamino Group

Functionalization at position 6 is achieved through nucleophilic substitution. For example, 4-chloro-6-nitropyridazine undergoes sequential reduction (to 6-amino) followed by methylation using dimethyl sulfate or methyl iodide. Alternative routes employ Ullmann-type couplings with dimethylamine under catalytic copper conditions.

Piperazine Coupling

4-Chloro-6-(dimethylamino)pyridazine reacts with piperazine in dimethylformamide (DMF) at 80–100°C, facilitated by potassium carbonate as a base. This nucleophilic aromatic substitution affords 4-(piperazin-1-yl)-6-(dimethylamino)pyridazine with yields exceeding 75%.

Synthesis of (E)-3-(Furan-2-yl)prop-2-en-1-one

Claisen-Schmidt Condensation

The enone moiety is synthesized via acid- or base-catalyzed aldol condensation between 2-acetylfuran and substituted benzaldehydes. For example, reacting 2-acetylfuran with furfural in 1 M HCl/acetic acid yields (E)-3-(furan-2-yl)prop-2-en-1-one (1–6) with J values of ~16.0 Hz for the vinylic protons, confirming the (E)-configuration.

Optimization Notes :

- Acidic conditions (HCl/acetic acid): Suitable for electron-rich aldehydes.

- Basic conditions (NaOH/ethanol): Required for substrates with hydroxyl groups (e.g., 3,5-dibromo-4-hydroxybenzaldehyde).

Fragment Coupling Strategies

Acyl Chloride-Mediated Coupling

The enone is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). Subsequent reaction with 4-(piperazin-1-yl)-6-(dimethylamino)pyridazine in dichloromethane (DCM) with triethylamine as a base affords the target compound. This method, however, risks over-reactivity and requires strict temperature control (0–5°C).

Mitsunobu Reaction

A Mitsunobu coupling between the enone’s hydroxyl precursor (3-(furan-2-yl)prop-2-en-1-ol) and the pyridazine-piperazine fragment using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) provides an alternative route. This method preserves stereochemistry but demands anhydrous conditions.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding crystalline (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one with >95% purity. Differential scanning calorimetry (DSC) confirms a melting point of 182–184°C.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 16.0 Hz, 1H, CH=CH), 7.89 (s, 1H, pyridazine-H), 7.45–6.85 (m, 6H, furan and piperazine-H).

- IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione.

Reduction: (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for the treatment of certain diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve binding to a specific molecular target, such as a receptor or enzyme, and modulating its activity. This could lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with several enone derivatives reported in the literature. A comparative analysis is provided in Table 1.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

- Heterocyclic Variations : The furan group in the target compound (oxygen-based) contrasts with the thiophene (sulfur-based) in 6g. Furan’s electron-rich nature may enhance reactivity compared to thiophene’s aromatic stability .

- Substituent Effects: The dimethylamino group on pyridazine likely improves solubility relative to the trifluoromethyl group in ’s compound, which increases lipophilicity .

- Molecular Weight : The target compound’s lower molecular weight (347.4 vs. >390 for others) may favor better pharmacokinetic properties, such as absorption and bioavailability.

Structural Characterization

Crystallographic data for related compounds (e.g., ) were refined using SHELXL, a program widely employed for small-molecule structure determination .

Biological Activity

The compound (E)-1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a piperazine moiety, and a pyridazine derivative. Its molecular formula is CHNO, with a molecular weight of 284.36 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and fungi, surpassing some conventional antibiotics in efficacy .

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.7 |

| A549 (Lung Cancer) | 15.0 |

The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm mass at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against biofilm-associated infections . -

Anticancer Research :

Another investigation focused on the anticancer properties of the compound in vivo using xenograft models. Tumor growth was significantly inhibited in treated groups compared to controls, with minimal toxicity observed in normal tissues .

Q & A

Q. Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, dimethylamino group at δ 2.8–3.1 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending .

- X-ray Diffraction : For absolute configuration confirmation (if single crystals are obtainable) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Q. Methodological Answer :

-

Disordered Atoms : Common in flexible piperazine or furan moieties. Use SHELXL ’s PART and ISOR commands to model anisotropic displacement parameters .

-

Twinned Crystals : Employ SHELXL ’s twin refinement (e.g., BASF keyword) or CCP4 ’s Coot for manual correction .

-

Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve refinement accuracy. Example parameters:

Metric Value Source Rint <0.05 R1 ~0.055 CCDC Deposition Required

Advanced: How do substituents on the pyridazine and furan rings influence biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Dimethylamino Group : Enhances solubility and H-bonding potential. Compare with methoxy or halogenated analogs (e.g., 4-bromo derivatives show reduced bioavailability) .

- Furan vs. Thiophene : Furan’s oxygen improves π-stacking in enzyme pockets, while thiophene increases lipophilicity (logP differences ~0.5) .

Experimental Design :

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) with IC50 measurements.

- Computational Docking : Use AutoDock Vina to predict binding modes correlated with substituent bulk/electronic effects .

Advanced: What computational methods are used to model the compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA/GBSA).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyridazine N-atoms) using Schrödinger’s Phase .

Intermediate: How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .

- pH Adjustment : Protonate the piperazine ring (pKa ~8.5) in mildly acidic buffers (pH 6.5) to enhance aqueous solubility .

Intermediate: What stability studies are critical for long-term storage of the compound?

Q. Methodological Answer :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the enone group) .

- Storage Recommendations : Lyophilized solid at –20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

- Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Structural Reanalysis : Confirm batch identity via X-ray or HRMS to rule out isomer contamination .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data, accounting for variability in cell lines (e.g., HEK293 vs. HeLa) .

Advanced: What advanced spectroscopic techniques address signal overlap in complex NMR spectra?

Q. Methodological Answer :

- 2D NMR : Utilize ¹H-¹³C HSQC to resolve overlapping aromatic signals; NOESY for spatial proximity analysis (e.g., E/Z isomer distinction) .

- Cryoprobes : Enhance sensitivity in high-field (≥600 MHz) spectrometers for low-concentration samples .

Intermediate: How do academic synthesis protocols differ from patented industrial methods?

Q. Methodological Answer :

- Academic Focus : Optimize for purity/milligram-scale (e.g., column chromatography) .

- Industrial Patents : Prioritize cost/time efficiency (e.g., flow chemistry for kilogram-scale) .

Key Differences :

| Aspect | Academic | Industrial |

|---|---|---|

| Scale | 10–100 mg | >1 kg |

| Purification | Recrystallization | Continuous extraction |

| Yield Optimization | Secondary | Primary |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.